
2-氨基-3-(4-氯-2-氟苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
蛋白质结构研究:该化合物可在定义的位点生物合成地掺入蛋白质中。这对于研究蛋白质结构、动力学、定位和生物分子相互作用(在体外和体内)很有用。一项研究使用了一种类似的荧光氨基酸(在酵母中基因编码)来监测人类超氧化物歧化酶的展开 (Summerer 等,2006)。
抗抑郁药合成:它是抗抑郁药合成中的手性中间体。发现酵母还原酶 YOL151W 能有效地将相关化合物转化为 (S)-醇,这是合成这些药物的关键步骤 (Choi 等,2010)。
抗菌活性:已合成并评估了相关氟苯基化合物的某些衍生物的抗菌活性。然而,在所研究的浓度下,它们对细菌和真菌没有产生显著的效果 (Bonacorso 等,2018)。
氟代 l-酪氨酸的不对称合成:已详细介绍了类似氟代氨基酸(如 2-氨基-3-(2-氟-4-羟苯基)丙酸)的不对称合成,重点介绍了烷基化和水解等关键步骤 (Monclus 等,1995)。
水凝胶的改性用于医疗应用:用包括 2-氨基-3-(4-羟苯基)丙酸在内的化合物改性的辐射诱导水凝胶显示出增加的溶胀和热稳定性。这些改性聚合物表现出更高的生物活性,可用于医疗应用 (Aly & El-Mohdy,2015)。
振动和电子结构分析:一项研究重点关注非天然 3-氨基-3-(4-氟苯基)丙酸的振动和电子结构,它是不对称合成中的氟代结构单元和非蛋白氨基酸。这涉及 DFT 计算结构以及红外和拉曼光谱 (Pallavi & Tonannavar,2020)。
用正电子发射断层扫描进行脑肿瘤成像:合成了 2-氨基-3-[1-(2-[18F]氟乙基)-1H-[1,2,3]三唑-4-基]丙酸的衍生物,并使用正电子发射断层扫描在脑肿瘤模型中对其进行了评估,显示出用于肿瘤成像的有前景的特性 (McConathy 等,2010)。
作用机制
Target of Action
It is a derivative of phenylalanine , which is an essential amino acid involved in protein synthesis. Phenylalanine derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may interact with various targets in the body.
Mode of Action
As a phenylalanine derivative , it may interact with its targets in a similar manner to other phenylalanine derivatives, influencing the function of these targets and causing changes at the molecular level.
Biochemical Pathways
Phenylalanine derivatives are known to possess various biological activities , suggesting that this compound may affect multiple biochemical pathways.
Result of Action
Given its status as a phenylalanine derivative , it may have a range of effects depending on the specific targets it interacts with and the biochemical pathways it influences.
生化分析
Biochemical Properties
2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of serine C-palmitoyltransferase, an enzyme involved in the biosynthesis of sphingolipids . The interaction between 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid and serine C-palmitoyltransferase is characterized by the binding of the compound to the enzyme’s active site, leading to a decrease in enzyme activity and subsequent reduction in sphingolipid production.
Cellular Effects
The effects of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid has been shown to alter the expression of genes involved in the regulation of cell growth and apoptosis . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid binds to the active site of serine C-palmitoyltransferase, inhibiting its activity and reducing sphingolipid biosynthesis . Additionally, this compound has been shown to modulate the activity of other enzymes and proteins, leading to alterations in cellular signaling pathways and gene expression profiles.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. These studies have revealed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low to moderate doses, 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid has been shown to have beneficial effects on cellular function and metabolism. At high doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the metabolism of amino acids, lipids, and carbohydrates by modulating the activity of key metabolic enzymes . For example, 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid inhibits serine C-palmitoyltransferase, leading to alterations in sphingolipid biosynthesis and overall lipid metabolism . Additionally, this compound can influence the levels of various metabolites, affecting metabolic flux and energy production.
Transport and Distribution
The transport and distribution of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is actively transported into cells via amino acid transporters, where it can accumulate and exert its biological effects . Additionally, 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid plays a crucial role in determining its activity and function. This compound has been found to localize to specific cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The targeting of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid to these compartments is mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action and influence its biological activity.
属性
IUPAC Name |
2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGQOHZMMWUAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
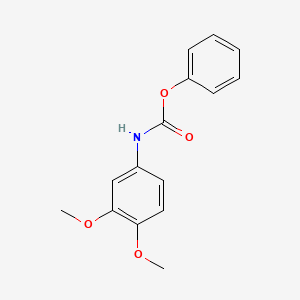

![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)
![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)
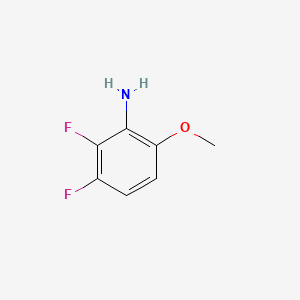
![(E)-1-[3,4-dihydro-2(1H)-isoquinolinyl]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308005.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308015.png)
![3-phenyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile](/img/structure/B1308019.png)
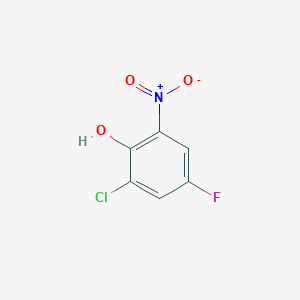
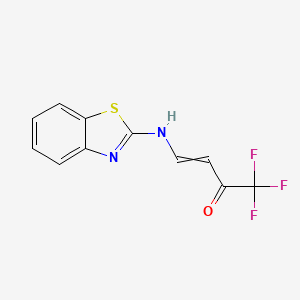
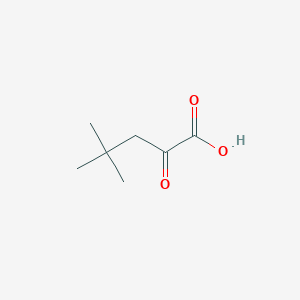
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)
![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)
